

GSK1059865 Application Notes: Solubility and Solvent Preparation for Preclinical Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1059865 is a potent and selective antagonist of the orexin 1 receptor (OX1R), a G protein-coupled receptor (GPCR) predominantly involved in regulating arousal, motivation, and reward-seeking behaviors. Its utility in preclinical research necessitates precise and reproducible methods for its solubilization and the preparation of stock and working solutions. This document provides detailed application notes and protocols to guide researchers in the effective use of **GSK1059865** for in vitro and in vivo studies.

Data Presentation: Solubility Profile

The solubility of **GSK1059865** has been characterized in various common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data to facilitate the preparation of appropriate formulations for different experimental needs.



Solvent	Reported Solubility	Molar Concentration (approx.)	Source(s)	Notes
DMSO	200 mg/mL	458.38 mM	[1]	Requires ultrasonication for complete dissolution. It is important to use newly opened, anhydrous DMSO as the solvent's hygroscopic nature can significantly impact solubility. [1]
Saline with 0.5% (v/v) TWEEN® 80	Sufficient for in vivo dosing (e.g., 10, 25, 50 mg/kg)	Not Applicable	[1][2][3]	A common vehicle for intraperitoneal (i.p.) administration in mice.[1][2][3]
0.5% (w/v) HPMC in distilled water	Sufficient for in vivo dosing	Not Applicable	A suitable vehicle for oral gavage administration in rats.	

Signaling Pathway and Mechanism of Action

GSK1059865 acts as a competitive antagonist at the orexin 1 receptor (OX1R). The binding of the endogenous ligand, orexin-A, to OX1R primarily activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor

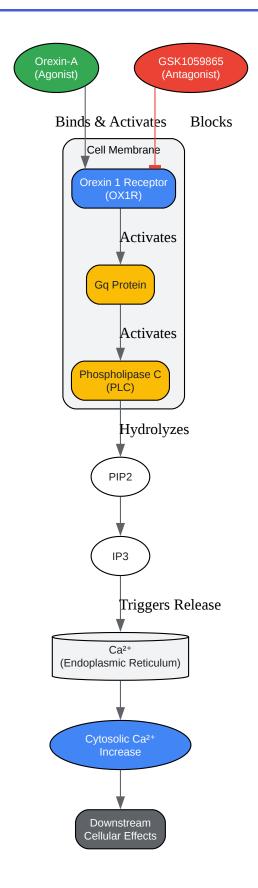






on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. **GSK1059865** blocks this pathway by preventing orexin-A from binding to and activating the OX1R.





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Orexin 1 Receptor Signaling Pathway



Experimental ProtocolsPreparation of Stock Solutions

- 1. High-Concentration DMSO Stock (e.g., 100 mM):
- Materials: GSK1059865 powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
- Procedure:
 - Equilibrate GSK1059865 powder to room temperature.
 - Weigh the required amount of GSK1059865 in a sterile microcentrifuge tube.
 - Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for 100 mM, add 2.29 μL of DMSO per 1 mg of GSK1059865).
 - Vortex the solution vigorously.
 - Use an ultrasonic bath to facilitate complete dissolution, as GSK1059865 may require sonication to fully dissolve at high concentrations.[1]
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -20°C or -80°C for long-term storage.
- 2. Preparation of Working Solutions for In Vitro Assays:
- Materials: High-concentration DMSO stock solution, appropriate assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES).
- Procedure:
 - Thaw the DMSO stock solution at room temperature.
 - Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations for your experiment.

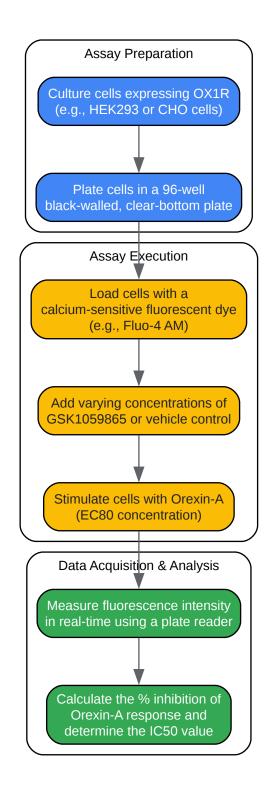


 Ensure the final concentration of DMSO in the assay wells is kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or off-target effects.

In Vitro Experimental Workflow: Calcium Mobilization Assay

This assay is a functional measure of OX1R antagonism by quantifying the inhibition of orexin-A-induced intracellular calcium release.





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK1059865 | OX1R antagonist. | CAS 1191044-58-2 | Buy GSK1059865 from Supplier InvivoChem [invivochem.com]
- 3. The highly selective orexin/hypocretin 1 receptor antagonist GSK1059865 potently reduces ethanol drinking in ethanol dependent mice PMC [pmc.ncbi.nlm.nih.gov]
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